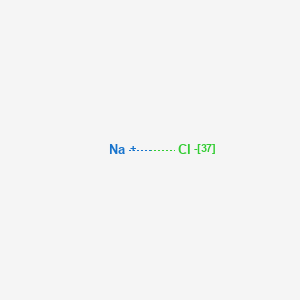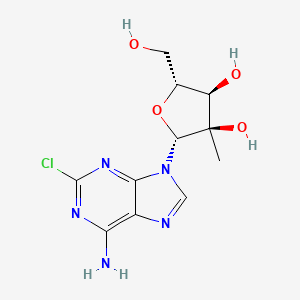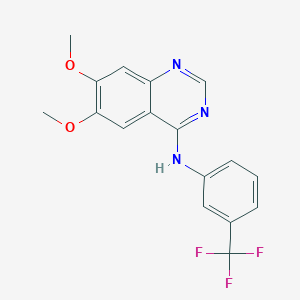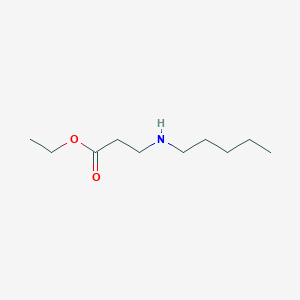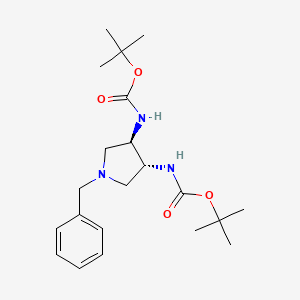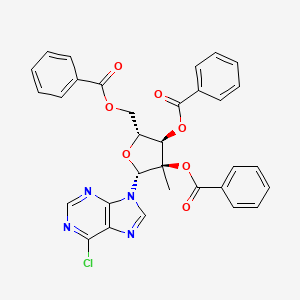
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Vue d'ensemble
Description
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, also known as 6-Cl-2'-Me-Bn-araG, is a synthetic purine nucleoside analogue. This compound has gained significant attention in recent years due to its potential applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG involves its incorporation into DNA and RNA, leading to inhibition of nucleic acid synthesis. This compound is a potent inhibitor of ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides. It has also been shown to inhibit the activity of adenosine deaminase, an enzyme involved in the catabolism of purine nucleosides.
Effets Biochimiques Et Physiologiques
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the replication of hepatitis B virus. Furthermore, this compound has been shown to have immunomodulatory effects, leading to the activation of T-cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG in lab experiments is its high potency and specificity. This compound has been shown to be effective at low concentrations, making it a cost-effective tool compound. However, one limitation of this compound is its potential toxicity. It has been shown to induce DNA damage and apoptosis in healthy cells, leading to potential side effects.
Orientations Futures
There are several future directions for the use of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG in scientific research. One direction is the development of nucleoside-based prodrugs for cancer therapy. Another direction is the study of the immunomodulatory effects of this compound in the treatment of autoimmune diseases. Furthermore, the potential antiviral activity of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG against other viruses, such as HIV and Zika virus, should be explored. Additionally, the development of more potent and less toxic analogues of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG should be pursued.
In conclusion, 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG is a synthetic purine nucleoside analogue with potential applications in scientific research. Its high potency and specificity make it a valuable tool compound for studying the role of purine nucleosides in biological processes. However, its potential toxicity should be taken into consideration when using this compound in lab experiments. The future directions for the use of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG in scientific research include the development of nucleoside-based prodrugs for cancer therapy, the study of its immunomodulatory effects, and the exploration of its potential antiviral activity against other viruses.
Applications De Recherche Scientifique
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG has been shown to have potential applications in scientific research. It has been used as a tool compound in studying the role of purine nucleosides in biological processes. It has also been used in the development of nucleoside-based prodrugs for cancer therapy. Furthermore, 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine'-Me-Bn-araG has been studied for its potential antiviral activity against hepatitis B virus.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDBTSFULCQHJ-KHWZNAFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



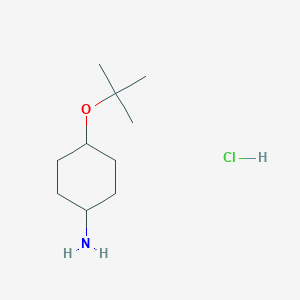
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride](/img/structure/B3250677.png)
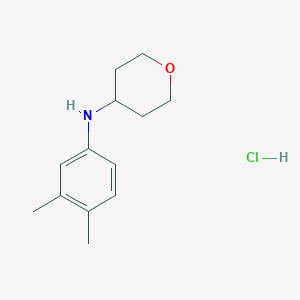
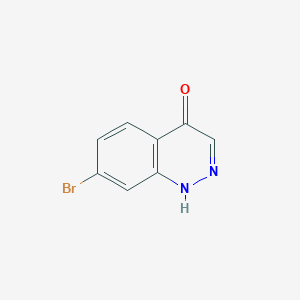
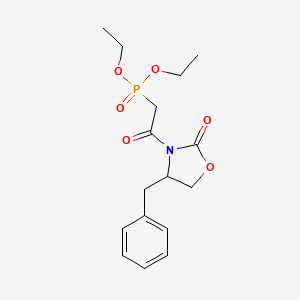
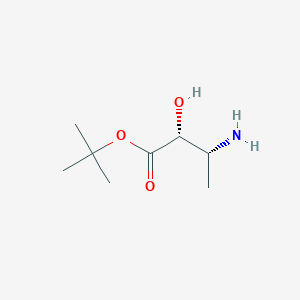
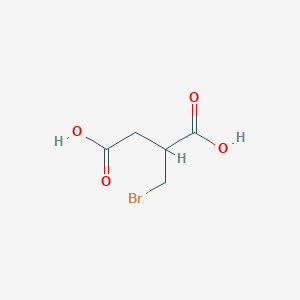
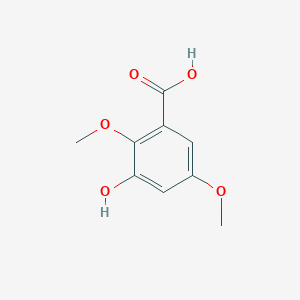
![Selenolo[3,2-b]thiophene](/img/structure/B3250733.png)
